alpha-D-Glucopyranose, 1-thio-, pentaacetate

説明

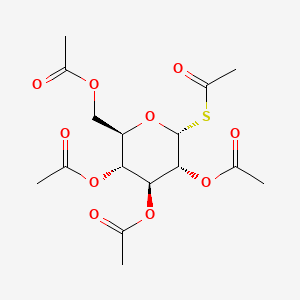

Alpha-D-Glucopyranose, 1-thio-, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar . It has a molecular weight of 390.3393 . This compound has wide applications in organic synthesis .

Molecular Structure Analysis

The molecular structure of alpha-D-Glucopyranose, 1-thio-, pentaacetate contains a total of 49 bonds; 27 non-H bonds, 5 multiple bonds, 11 rotatable bonds, 5 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 thioester (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

Alpha-D-Glucopyranose, 1-thio-, pentaacetate has a molecular weight of 390.34 . It has a melting point of 109-111 °C (lit.) . The optical activity is [α]20/D ≥+98°, c = 1 in ethanol .科学的研究の応用

Glycosidase Inhibitory Activity

Alpha-D-Glucopyranose, 1-thio-, pentaacetate plays a significant role in the synthesis of 5-thio-D-glucopyranosylarylamines, which have shown potential as glycosidase inhibitors. These compounds have been evaluated for their ability to inhibit the hydrolysis of maltose by glucoamylase, demonstrating competitive inhibition. Such inhibitors are crucial for understanding and manipulating carbohydrate processing in biological systems, offering insights into enzyme-substrate interactions and the development of therapeutic agents (Randell et al., 1999).

Synthesis of C-(D-glucopyranosyl)alkenes

Alpha-D-Glucopyranose pentaacetate is used in the stereoselective synthesis of C-(D-glucopyranosyl)alkenes, which are important in the study of carbohydrate chemistry. The conversion processes and the yields of these reactions provide valuable information for the development of new synthetic routes in carbohydrate chemistry (Horton & Miyake, 1988).

Mercaptolysis of Glucose and Galactose Pentaacetates

The process of mercaptolysis, involving alpha-D-Glucopyranose, 1-thio-, pentaacetate, is crucial in the study of carbohydrate chemistry. This process demonstrates the transformation of beta-pentaacetates to corresponding ethyl tetraacetyl-1-thio-β-D-glycosides, revealing the underlying mechanisms of carbohydrate reactions and the formation of various glycosides (Lemieux, 1951).

Inhibition of Cellular Transport Processes

Alpha-D-Glucopyranose, 1-thio-, pentaacetate derivatives, like 5-thio-d-glucopyranose, are used in the study of d-glucose biochemistry and its effects on active and facilitated-diffusion transport processes. This research is important for understanding the transport mechanisms of sugars and analogues in biological systems (Whistler & Lake, 1972).

Regioselective Hydrolysis in Oligosaccharide Synthesis

Alpha-D-Glucopyranose, 1-thio-, pentaacetate is involved in regioselective hydrolysis by lipases, facilitating the synthesis of specific intermediates for oligosaccharide synthesis. This regioselectivity is crucial for the production of specific carbohydrate structures used in various biochemical and pharmaceutical applications (Bastida et al., 1999).

Synthesis of Thio Analogues of Glucosides

The compound is instrumental in the synthesis of thio analogues of various glucosides, which are studied for their potential as glucosidase inhibitors. These analogues provide a deeper understanding of the role of sulfur in carbohydrate chemistry and its implications in biological systems (Andrews & Pinto, 1995).

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228524 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Glucopyranose, 1-thio-, pentaacetate | |

CAS RN |

62860-10-0 | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62860-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。